3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one
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Overview
Description
3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. The compound features a benzodioxole moiety, an oxadiazole ring, and a chromenone core, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the benzodioxole moiety through the reaction of catechol with dihalomethanes in the presence of a base such as tetraalkylammonium or phosphonium salts . The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives . The final step involves coupling the benzodioxole and oxadiazole intermediates with the chromenone core under specific reaction conditions, such as using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, copper catalysts
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the compound. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes such as cell proliferation, apoptosis, and inflammation . The exact molecular targets and pathways involved can vary depending on the specific biological context and the concentration of the compound used.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown anticancer activity.
Benzodioxole derivatives as COX inhibitors: These compounds have been studied for their anti-inflammatory properties and inhibition of cyclooxygenase enzymes.
Uniqueness
3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one is unique due to its combination of the benzodioxole, oxadiazole, and chromenone moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a diverse range of molecular targets and exhibit a broad spectrum of activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C19H12N2O6 |
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Molecular Weight |
364.3 g/mol |
IUPAC Name |
3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-7-methoxychromen-2-one |
InChI |
InChI=1S/C19H12N2O6/c1-23-12-4-2-10-6-13(19(22)26-15(10)8-12)18-20-17(21-27-18)11-3-5-14-16(7-11)25-9-24-14/h2-8H,9H2,1H3 |
InChI Key |
KFRBBTRQCNWKSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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